(R)-3-Boc-aminopiperidine
CAS No.:
Cat. No.: VC14418438
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H20N2O2 |
---|---|
Molecular Weight | 200.28 g/mol |
IUPAC Name | tert-butyl (3R)-1-aminopiperidine-3-carboxylate |
Standard InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
Standard InChI Key | BXHWWPNRUOHACS-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CCCN(C1)N |
Canonical SMILES | CC(C)(C)OC(=O)C1CCCN(C1)N |
Introduction
Structural and Physicochemical Properties
(R)-3-Boc-aminopiperidine is characterized by its white crystalline solid form, with a melting point range of 121.0–125.0°C and a predicted boiling point of 304.8±31.0°C . Its density is approximately 1.02±0.1 g/cm³, and it exhibits solubility in polar organic solvents such as methanol and ethanol. The Boc group enhances the compound’s stability by protecting the amine during synthetic reactions, while the piperidine ring contributes to its conformational flexibility, a trait leveraged in drug design .
Table 1: Physicochemical Properties of (R)-3-Boc-Aminopiperidine
Property | Value | Source |
---|---|---|
CAS Number | 309956-78-3 (primary) , 188111-79-7 | |
Molecular Formula | ||
Molecular Weight | 200.28 g/mol | |
Melting Point | 121.0–125.0°C | |
Boiling Point | 304.8±31.0°C | |
Solubility | Ethanol, Methanol |
The discrepancy in CAS numbers (309956-78-3 vs. 188111-79-7) likely arises from differences in stereochemical designation or salt forms across suppliers. Both identifiers refer to the same core structure, with the Fisher Scientific listing emphasizing the (R)-enantiomer’s commercial availability .
Synthetic Methodologies
Synthesis from D-Ornithine Hydrochloride
A widely cited route begins with D-ornithine hydrochloride, which undergoes esterification with methanol under acidic conditions to form methyl D-ornithinate dihydrochloride. Subsequent treatment with sodium methoxide induces cyclization to yield piperidine-3-carboxylic acid methyl ester. Boc protection using di-tert-butyl dicarbonate furnishes the final product with a reported yield of 73.8% .
Key Reaction Conditions:
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Esterification: Reflux in methanol saturated with HCl (3 hours).
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Cyclization: Reflux with sodium methoxide (4 hours).
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Boc Protection: Reaction with di-tert-butyl dicarbonate in aqueous NaOH at 0–20°C .
Hydrogenation of Benzyl Carboxylate Derivatives
An alternative method involves hydrogenating benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate over palladium on carbon (Pd/C) under 1 atm hydrogen. This one-step deprotection and hydrogenation process achieves a 91% yield, highlighting its efficiency for large-scale production .
Patent Route via Chiral Resolution
Table 2: Comparative Analysis of Synthetic Routes
Pharmaceutical Applications
Role in Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
(R)-3-Boc-aminopiperidine is a key intermediate in synthesizing alogliptin and linagliptin, two DPP-IV inhibitors used to manage type 2 diabetes. The Boc group is selectively removed during the final stages of drug synthesis to expose the primary amine, which interacts with the DPP-IV active site .
Versatility in Medicinal Chemistry
Beyond antidiabetics, this compound serves as a building block for kinase inhibitors and neurotransmitter analogs. Its chiral center ensures high enantiomeric purity, critical for avoiding off-target effects in central nervous system (CNS) therapeutics .
Analytical Characterization
Spectroscopic Identification
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